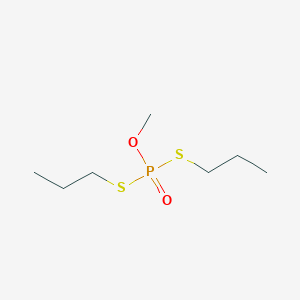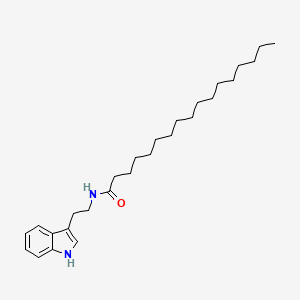
Distannoxane, hexapentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexapentyl- typically involves the reaction of pentylstannane with an oxidizing agent. One common method is the reaction of tripentylstannane with oxygen or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of distannoxane, hexapentyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Distannoxane, hexapentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted distannoxane derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Distannoxane, hexapentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including transesterification and acylation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Wirkmechanismus
The mechanism of action of distannoxane, hexapentyl- involves its ability to coordinate with various substrates through its tin-oxygen-tin linkages. This coordination facilitates the transfer of electrons and promotes various chemical transformations. The molecular targets and pathways involved include:
Coordination with carbonyl compounds: Facilitating acylation and transesterification reactions.
Interaction with biological molecules: Potentially disrupting cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Distannoxane, hexapentyl- can be compared with other similar compounds such as:
Distannoxane, hexabutyl-: Similar structure but with butyl groups instead of pentyl groups.
Tetraorganodistannoxanes containing silicon: These compounds have silicon atoms in their structure, which can influence their catalytic activity and stability.
The uniqueness of distannoxane, hexapentyl- lies in its specific alkyl groups and the resulting chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
25637-27-8 |
|---|---|
Molekularformel |
C30H66OSn2 |
Molekulargewicht |
680.3 g/mol |
IUPAC-Name |
tripentyl(tripentylstannyloxy)stannane |
InChI |
InChI=1S/6C5H11.O.2Sn/c6*1-3-5-4-2;;;/h6*1,3-5H2,2H3;;; |
InChI-Schlüssel |
MNFUDUQONWPBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Sn](CCCCC)(CCCCC)O[Sn](CCCCC)(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)

![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)



![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



